molecular formula C15H12ClF6N B2556015 Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243521-30-2

Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2556015
CAS No.: 2243521-30-2
M. Wt: 355.71
InChI Key: FZTFGOBWNVPXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride: is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reduction and amination of 4-(trifluoromethyl)benzaldehyde. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the trifluoromethyl groups or the amine group are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted amines .

Scientific Research Applications

Chemistry: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and to develop new bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 4-(trifluoromethyl)phenyl)methanamine
  • 1-(4-trifluoromethylphenyl)methylamine

Comparison: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical and biological properties compared to similar compounds. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21;/h1-8,13H,22H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTFGOBWNVPXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.